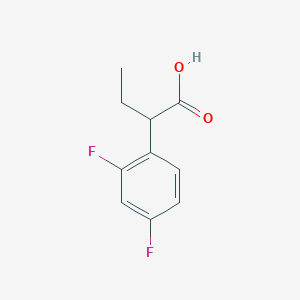

2-(2,4-Difluorophenyl)butanoic acid

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-7(10(13)14)8-4-3-6(11)5-9(8)12/h3-5,7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKCOCOCOMZFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703360 | |

| Record name | 2-(2,4-Difluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110931-78-7 | |

| Record name | 2-(2,4-Difluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)butanoic Acid and its Structural Isomers

An Important Note on Chemical Identification: A definitive CAS (Chemical Abstracts Service) number for 2-(2,4-Difluorophenyl)butanoic acid was not readily identifiable in a comprehensive search of chemical databases. This may indicate that this specific isomer is not widely synthesized or commercially available. This guide will therefore focus on its closely related and more extensively documented structural isomers, providing a technical overview for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are likely applicable to the study of 2-(2,4-Difluorophenyl)butanoic acid, should it be synthesized.

Introduction to Difluorophenylalkanoic Acids

Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Difluorophenylalkanoic acids, a class of compounds characterized by a difluorinated phenyl ring attached to an alkanoic acid backbone, are important building blocks in the synthesis of various pharmaceuticals. This guide provides a detailed examination of the properties, synthesis, and applications of key structural isomers of the nominal topic compound.

Physicochemical Properties of Related Isomers

The position of the difluorophenyl group on the butanoic acid chain, as well as the substitution pattern of the fluorine atoms on the phenyl ring, significantly influences the compound's properties. A summary of the available data for key isomers is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3-(2,4-Difluorophenyl)butanoic acid | 1042815-69-9 | C₁₀H₁₀F₂O₂ | 200.18 | - |

| 4-(2,4-Difluorophenyl)butanoic acid | 110931-78-7 | C₁₀H₁₀F₂O₂ | 200.18 | - |

| 2-(2,6-Difluorophenyl)butanoic acid | 359828-70-9 | C₁₀H₁₀F₂O₂ | 200.18 | Purity: ≥95%; Storage: 2-8°C, sealed and dry[1] |

| 2-(3,4-Difluorophenyl)butanoic acid | 1226167-09-4 | C₁₀H₁₀F₂O₂ | 200.18 | Purity: ≥95%; Storage: 2-8°C, sealed and dry[2] |

| (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid | 1336324-29-8 | C₁₀H₁₁F₂NO₂ | - | -[3] |

| 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | 110931-77-6 | C₁₀H₈F₂O₃ | 214.17 | Useful research compound[4][5][6] |

Synthesis of Difluorophenylalkanoic Acids

The synthesis of difluorophenylalkanoic acids can be achieved through various organic chemistry methodologies. A general and adaptable synthetic approach often involves the coupling of a difluorophenyl-containing starting material with a butanoic acid synthon.

General Synthetic Strategy: A Hypothetical Approach

A plausible synthetic route to 2-(2,4-difluorophenyl)butanoic acid could involve the alkylation of a 2,4-difluorophenylacetonitrile derivative followed by hydrolysis of the nitrile to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of a Phenylalkanoic Acid Derivative

This protocol is adapted from a general procedure for the synthesis of related compounds and should be optimized for the specific target molecule.

Materials:

-

2,4-Difluorophenylacetonitrile

-

Ethyl bromide

-

Sodium hydride (NaH) in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Alkylation: a. To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0°C in an ice bath. c. Slowly add a solution of 2,4-difluorophenylacetonitrile (1 equivalent) in anhydrous THF to the suspension. d. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. e. Cool the mixture back to 0°C and add ethyl bromide (1.2 equivalents) dropwise. f. Allow the reaction to proceed at room temperature overnight. g. Quench the reaction by the slow addition of water. h. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Hydrolysis: a. Reflux the crude product from the alkylation step with an excess of a 10% aqueous solution of sodium hydroxide for several hours until the reaction is complete (monitored by TLC). b. Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material. c. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2. d. Extract the carboxylic acid product with diethyl ether. e. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. f. Purify the product by recrystallization or column chromatography.

Diagram of a General Synthetic Workflow

Caption: General workflow for the synthesis of 2-(2,4-Difluorophenyl)butanoic acid.

Applications in Drug Development and Research

While specific applications for 2-(2,4-Difluorophenyl)butanoic acid are not documented, its structural motifs are present in various biologically active molecules. Butanoic acid and its derivatives have been investigated for a range of biological activities[7][8].

Potential as an Intermediate in Pharmaceutical Synthesis

Compounds with the difluorophenyl moiety are crucial in the development of various drugs. For instance, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a key intermediate in the synthesis of sitagliptin, a medication used to treat type 2 diabetes[9]. It is plausible that 2-(2,4-Difluorophenyl)butanoic acid could serve as a valuable building block for novel therapeutic agents.

Role in Cancer Research

Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer properties against triple-negative breast cancer, prostate cancer, and melanoma cell lines[10]. This highlights the potential of the 2,4-difluorophenyl group in the design of new anticancer agents.

Diagram of a Potential Biological Target Pathway

Caption: Hypothetical inhibition of a cancer cell signaling pathway.

Safety and Handling

For all difluorophenylalkanoic acids, appropriate safety precautions should be taken. While a specific Material Safety Data Sheet (MSDS) for 2-(2,4-Difluorophenyl)butanoic acid is not available, the safety profiles of related compounds provide guidance.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[11][12][13].

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or under a chemical fume hood[12][14].

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[12]. Store at room temperature or as specified (e.g., 2-8°C for some isomers)[1].

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[11][12].

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing[11][12].

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[11].

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention[11][13].

-

Hazard Identification:

-

Many related butanoic acid derivatives are classified as harmful if swallowed and can cause severe skin burns and eye damage[11][13][15]. They may also cause respiratory irritation[13][15].

Conclusion

While 2-(2,4-Difluorophenyl)butanoic acid is not a widely cataloged compound, the study of its structural isomers provides valuable insights for researchers in medicinal chemistry and drug development. The difluorophenylalkanoic acid scaffold is a promising platform for the design of novel therapeutic agents. Further research into the synthesis and biological evaluation of 2-(2,4-Difluorophenyl)butanoic acid is warranted to explore its potential applications.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid | CAS 110931-77-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | 110931-77-6 | Benchchem [benchchem.com]

- 6. anaxlab.com [anaxlab.com]

- 7. researchgate.net [researchgate.net]

- 8. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 10. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. merckmillipore.com [merckmillipore.com]

Introduction: The Strategic Importance of the Difluorophenyl Moiety

An In-depth Technical Guide to 2,4-Difluorophenylacetic Acid Derivatives in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The 2,4-difluorophenylacetic acid framework, in particular, has emerged as a privileged substructure, serving as a critical intermediate and foundational building block for a diverse array of therapeutic agents.[1] The unique electronic properties of the difluorinated phenyl ring impart significant advantages, including enhanced metabolic stability, modulated lipophilicity, and improved binding affinity to biological targets.[2][3] These attributes often translate into superior pharmacokinetic and pharmacodynamic profiles for drug candidates.[2]

This guide provides a comprehensive technical overview for researchers and drug development professionals. It delves into the fundamental physicochemical properties, synthetic methodologies, and broad pharmacological applications of 2,4-difluorophenylacetic acid derivatives. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document aims to serve as a practical and trustworthy resource for harnessing the full potential of this versatile chemical scaffold.

Core Physicochemical Properties and Structural Rationale

The parent compound, 2,4-difluorophenylacetic acid, is a solid at room temperature with a melting point between 115-118 °C.[4] Its molecular structure and key properties are foundational to its utility in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [5][6][7] |

| Molecular Weight | 172.13 g/mol | [5][6][7] |

| CAS Number | 81228-09-3 | [4][5] |

| Form | Solid | |

| Melting Point | 115-118 °C | [4] |

The two fluorine atoms on the phenyl ring are the key to the scaffold's advantageous properties. Fluorine is the most electronegative element, and its presence significantly alters the electron distribution within the aromatic ring. This has several critical consequences for drug design:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. Replacing these hydrogens with fluorine can block these metabolic pathways, thereby increasing the drug's half-life and bioavailability.[2][8]

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in a protein's binding pocket.[2] This can lead to a significant increase in binding affinity and target selectivity.

-

Modulation of pKa: The electron-withdrawing nature of fluorine atoms can influence the acidity of nearby functional groups. In the case of 2,4-difluorophenylacetic acid, the pKa of the carboxylic acid is lowered, which can affect the molecule's ionization state, solubility, and ability to cross biological membranes.

Synthetic Strategies and Methodologies

The synthesis of derivatives from 2,4-difluorophenylacetic acid typically involves the activation of the carboxylic acid group to facilitate reactions with various nucleophiles, such as amines or alcohols, leading to the formation of amides and esters, respectively. This versatility allows for the creation of large libraries of compounds for screening.

A common and fundamental approach is the formation of an amide bond, a staple reaction in medicinal chemistry.

Caption: General workflow for synthesizing amide derivatives.

Experimental Protocol: Synthesis of N-Benzyl-2-(2,4-difluorophenyl)acetamide

This protocol describes a standard procedure for synthesizing an amide derivative, a common structural motif in pharmacologically active compounds.[2]

1. Acid Chloride Formation (Activation Step):

- To a solution of 2,4-difluorophenylacetic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add thionyl chloride (1.2 eq) dropwise at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

- Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is a potent electrophile primed for nucleophilic attack. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

- Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,4-difluorophenylacetyl chloride.

2. Amide Bond Formation (Nucleophilic Substitution):

- Dissolve the crude acyl chloride in anhydrous dichloromethane.

- In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane.

- Slowly add the acyl chloride solution to the amine solution at 0 °C.

- Causality: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. The triethylamine acts as a scavenger for the HCl byproduct, preventing the protonation of the amine and driving the reaction to completion.[2]

- Stir the reaction at room temperature for 4-6 hours.

3. Work-up and Purification:

- Quench the reaction with water and separate the organic layer.

- Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the resulting crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-2-(2,4-difluorophenyl)acetamide.

4. Characterization:

- Confirm the structure and purity of the final product using techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.[5]

Pharmacological Activities and Therapeutic Applications

The 2,4-difluorophenylacetic acid scaffold is a key component in compounds across a wide range of therapeutic areas, demonstrating its versatility and importance in drug discovery.[1]

| Therapeutic Area | Target/Mechanism of Action | Example Class/Drug | Reference |

| Anti-inflammatory/Analgesic | Reversible Cyclooxygenase (COX) Inhibition | Diflunisal | [3] |

| Antifungal | Inhibition of Fungal Cytochrome P450 (CYP51) | Fluconazole Analogs | [9] |

| Anticancer | B-Raf(V600E) Kinase Inhibition | N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | [9] |

| Antidiabetic | Key intermediate for Sitagliptin synthesis | 2,4,5-trifluorophenylacetic acid | [10] |

| Antiviral | SARS-CoV-2 Main Protease (Mpro) Inhibition | Nirmatrelvir (Paxlovid) | [11] |

This structural motif is prevalent in drugs targeting enzymes like kinases and cyclooxygenases, as well as in agents designed to combat fungal and viral pathogens.[2][3][9]

Case Study: Diflunisal - A Classic Anti-Inflammatory Agent

Diflunisal, chemically known as 5-(2',4'-difluorophenyl)salicylic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) that exemplifies the successful application of this scaffold.[3] It was developed through the systematic investigation of over 500 salicylic acid analogs to find a more potent and longer-lasting alternative to aspirin.

Mechanism of Action: Diflunisal is a reversible inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking this pathway, Diflunisal effectively reduces inflammation and provides analgesia.[3]

Caption: Mechanism of Diflunisal via COX enzyme inhibition.

The Role of the 2,4-Difluorophenyl Group in Diflunisal:

-

Enhanced Potency: The addition of the difluorophenyl group at the C5 position of salicylic acid created a molecule that is approximately 5 to 10 times more potent than aspirin in anti-inflammatory models.[3]

-

Increased Lipophilicity & Duration of Action: The fluorinated ring significantly improves the molecule's lipophilicity, contributing to a longer duration of action compared to its parent compound.[3]

-

Metabolic Stability: The difluorophenyl group itself is metabolically stable, preventing rapid degradation and contributing to the drug's extended half-life.[3]

-

Improved Safety Profile: Unlike aspirin, which has an O-acetyl group that can cause irreversible inhibition and gastrointestinal issues, Diflunisal is a reversible inhibitor with a lower potential for gastric irritation.[3]

Challenges and Future Directions

While the 2,4-difluorophenylacetic acid scaffold offers numerous advantages, challenges remain. The synthesis of complex derivatives can be multi-stepped and require careful optimization. Furthermore, achieving high selectivity for a specific biological target while minimizing off-target effects is a perpetual challenge in drug design.

Future research is likely to focus on several key areas:

-

Novel Therapeutic Targets: Exploring the application of this scaffold in developing inhibitors for new classes of enzymes or modulators for different receptors.

-

Advanced Drug Delivery: Incorporating these derivatives into advanced drug delivery systems to improve tissue-specific targeting and reduce systemic side effects.

-

Combating Drug Resistance: Designing next-generation derivatives that can overcome resistance mechanisms, particularly in oncology and infectious diseases.

-

PET Imaging: The use of fluorine-18, a positron-emitting isotope, allows for the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging, enabling non-invasive study of drug distribution and target engagement in vivo.

Conclusion

The 2,4-difluorophenylacetic acid core is more than just a chemical intermediate; it is a strategically vital scaffold that has consistently proven its value in the discovery and development of effective therapeutic agents. Its ability to confer enhanced metabolic stability, potent biological activity, and favorable pharmacokinetic properties makes it an indispensable tool for medicinal chemists. From the well-established anti-inflammatory effects of Diflunisal to its role in modern antifungal and anticancer agents, the derivatives of 2,4-difluorophenylacetic acid continue to shape the future of medicine. A thorough understanding of its chemistry, synthesis, and biological applications is essential for any researcher aiming to develop the next generation of targeted and effective pharmaceuticals.

References

-

Toth, J. E., et al. (1983). Chemical and Pharmacological Properties of Diflunisal. PubMed. (URL: [Link])

- CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google P

-

2,4-Difluorophenylacetic acid | C8H6F2O2 | CID 123581 - PubChem. (URL: [Link])

-

Mykhailiuk, P. K. (2023). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry. (URL: [Link])

-

2,4-difluorophenylacetic acid (C8H6F2O2) - PubChemLite. (URL: [Link])

-

Al-Khafaji, K., et al. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PMC. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Difluorophenylacetic acid | 81228-09-3 [chemicalbook.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. 2,4-Difluorophenylacetic acid | C8H6F2O2 | CID 123581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 11. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

Molecular weight and formula of C10H10F2O2 isomers

Technical Whitepaper: Structural Elucidation and Pharmacophore Profiling of C10H10F2O2 Isomers

Executive Summary & Chemical Identity

The molecular formula C10H10F2O2 represents a specific chemical space often explored in medicinal chemistry for fragment-based drug discovery (FBDD). With a molecular weight of 200.18 g/mol , compounds in this class typically function as metabolic blockers or lipophilic bioisosteres.

The introduction of fluorine atoms into these organic scaffolds profoundly alters their physicochemical properties—specifically lipophilicity (

Quantitative Profile

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₀F₂O₂ | |

| Molecular Weight | 200.18 g/mol | Average Mass |

| Monoisotopic Mass | 200.0649 Da | Critical for HRMS |

| Degree of Unsaturation | 5 | Typically 1 Phenyl Ring (4) + 1 Carbonyl (1) |

| Heavy Atom Count | 14 |

Structural Diversity: The Isomer Landscape

The degree of unsaturation (DoU = 5) strongly suggests a benzoid system. The diversity in this formula arises from the positioning of the fluorine atoms (regioisomerism) and the nature of the oxygenated functional groups (esters vs. ethers/ketones).

Class A: Fluorinated Phenylacetic Esters

These are common intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.

-

Representative Isomer: Ethyl 2,2-difluoro-2-phenylacetate[1]

-

Structure: A phenyl ring attached to a difluorinated carbon, which is esterified with an ethyl group.

-

Significance: The

-difluoro moiety acts as a bioisostere for oxygen, mimicking the electronic properties of a carbonyl group while remaining chemically distinct.

Class B: Difluoromethoxy Ketones

These compounds feature a difluoromethoxy (

-

Representative Isomer: 1-[4-(difluoromethoxy)-2-methylphenyl]ethanone[2]

-

Structure: A substituted acetophenone where the oxygen is ether-linked to a difluoromethyl group.

Class C: Fluorinated Benzoic Acid Esters

-

Representative Isomer: Propyl 3,5-difluorobenzoate

-

Structure: A benzoic acid core with fluorine atoms on the ring, esterified with a propyl chain.

Figure 1: Structural classification of primary C10H10F2O2 isomers based on functional group topology.

Analytical Characterization Protocols

Distinguishing between these isomers requires a multi-modal approach. Standard C18 HPLC often fails to resolve positional fluoro-isomers due to their identical hydrophobicity.

Method A: 19F-NMR Spectroscopy (The Gold Standard)

Unlike 1H-NMR, 19F-NMR provides a wide chemical shift window (approx. 300 ppm), making it the definitive tool for structural elucidation.

-

Protocol Insight:

- -difluoro esters: Signal typically appears around -100 to -110 ppm (quartet if coupled to H, singlet if quaternary).

-

Aromatic Fluorines: Signals appear between -110 and -170 ppm . Ortho, meta, and para positions show distinct coupling constants (

and -

Difluoromethoxy (

): Characteristic doublet around -80 to -85 ppm (

Method B: High-Resolution Separation (HPLC-UV-MS)

Critical Challenge: Regioisomers (e.g., 2,4-difluoro vs. 3,4-difluoro) often co-elute on C18 columns. Solution: Use a Pentafluorophenyl (PFP) Stationary Phase .

Mechanism of Action: PFP phases utilize multiple retention mechanisms beyond simple hydrophobicity:[3][4]

- Interactions: Between the electron-deficient PFP ring and the electron-rich analyte ring.

-

Dipole-Dipole Interactions: Critical for separating isomers with different dipole moments.

-

Shape Selectivity: The rigid PFP ring can discriminate between ortho and para substitution patterns.

Validating the Protocol (System Suitability):

-

Column: ACE C18-PFP or Kinetex F5 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Isocratic 60:40 Water (0.1% Formic Acid) : Methanol.

-

Detection: UV @ 254 nm (aromatic ring) and MS (ESI+).

-

Acceptance Criteria: Resolution (

) between critical isomer pairs must be

Figure 2: Integrated analytical workflow for distinguishing fluorinated isomers.

Synthesis & Stability Considerations

When handling C10H10F2O2 isomers, researchers must account for the specific reactivity of the C-F bond.

-

Metabolic Stability:

-

Isomers with fluorine at the para position of the phenyl ring are generally more resistant to Phase I metabolism (hydroxylation) compared to their non-fluorinated analogs.

-

-

Chemical Hydrolysis:

-

Ethyl 2,2-difluoro-2-phenylacetate: The electron-withdrawing effect of the two

-fluorines makes the ester carbonyl highly electrophilic. It is significantly more susceptible to basic hydrolysis than non-fluorinated esters. Precaution: Avoid protic nucleophiles during storage; store in anhydrous conditions.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10631860, Ethyl 2,2-difluoro-2-phenylacetate. Retrieved from [Link]

-

Advanced Chromatography Technologies. ACE® C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. Chromatography Today. Retrieved from [Link][1][3][5][6][7]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57825151, 1-[4-(difluoromethoxy)-2-methylphenyl]ethanone. Retrieved from [Link]

- Dolbier, W. R. (2009). Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Journal of Fluorine Chemistry. (Contextual grounding on 19F NMR shifts).

Sources

- 1. Ethyl 2,2-difluoro-2-phenylacetate | C10H10F2O2 | CID 10631860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1092448-34-4 (C10H10F2O2) [pubchemlite.lcsb.uni.lu]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

The Strategic Integration of Fluorine in Phenylbutanoic Acid Analogs: A Guide for Medicinal Chemists

Introduction: The Phenylbutanoic Acid Scaffold and the Fluorine Advantage

The 4-phenylbutanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of established drugs like the nitrogen mustard alkylating agent chlorambucil and the histone deacetylase (HDAC) inhibitor sodium phenylbutyrate.[1][2][3] These compounds have demonstrated clinical utility but often face challenges related to metabolic instability, off-target effects, and suboptimal pharmacokinetic profiles.[1] Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern drug design, with over half of recently approved small-molecule drugs containing at least one fluorine atom.[4]

This guide provides an in-depth technical exploration of fluorinated phenylbutanoic acid analogs, synthesizing field-proven insights with established chemical principles. We will delve into the causal-driven rationale for fluorination, detailed synthetic methodologies, and the profound impact on biological activity, particularly in the context of anticancer agents and HDAC inhibitors.

Part 1: The Strategic Role of Fluorination in Phenylbutanoic Acid Analogs

The introduction of fluorine into the phenylbutanoic acid scaffold is not a stochastic process but a deliberate strategy to modulate molecular properties for therapeutic benefit. Fluorine's unique characteristics—high electronegativity, small van der Waals radius similar to hydrogen, and the strength of the C-F bond—allow for precise tuning of a molecule's in vivo behavior.[4][5][6][7]

Modulating Physicochemical Properties

-

Lipophilicity and Permeability: Fluorination of an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[5][7][8][9] This is crucial for reaching intracellular targets such as nuclear HDACs. Conversely, fluorination of aliphatic chains can reduce lipophilicity.[8][9] This dichotomy allows for fine-tuning of a compound's solubility and distribution profile.

-

Acidity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[6][10] Placing fluorine on the phenyl ring or the aliphatic chain of a phenylbutanoic acid analog can lower the pKa of the carboxylic acid moiety. This modulation of acidity can significantly impact the molecule's ionization state at physiological pH, influencing its solubility, cell penetration, and binding interactions with target proteins.

Enhancing Pharmacokinetic Profiles

A primary driver for fluorination is the enhancement of a drug's metabolic stability.[4][5][6] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.

-

Blocking Metabolic "Soft Spots": Aromatic rings and benzylic positions are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Introducing fluorine at these positions can effectively block these metabolic pathways, thereby increasing the drug's half-life and oral bioavailability.[4][5] Clinical studies have shown that fluorinated drugs can exhibit significantly longer half-lives compared to their non-fluorinated counterparts.[11]

-

Improved Bioavailability: By preventing first-pass metabolism, strategic fluorination can lead to a 30-40% improvement in oral bioavailability in many cases.[11] This allows for lower and less frequent dosing, which can improve patient compliance and reduce potential toxicity.[12]

Impact on Target Binding and Potency

Fluorine's electronic properties can directly enhance a molecule's binding affinity and selectivity for its biological target.[4][6][7] In the context of phenylbutanoic acid-based HDAC inhibitors, this is particularly relevant. The typical pharmacophore for these inhibitors consists of a cap group (the phenyl ring), a linker (the butanoic acid chain), and a zinc-binding group (the carboxylic acid).

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's active site.[7] Fluorine can also form non-canonical hydrogen bonds and halogen bonds with protein residues, further anchoring the inhibitor to its target.[13]

-

Increased Potency and Selectivity: Studies on fluorinated HDAC inhibitors have demonstrated that the introduction of fluorine can increase potency and modulate selectivity between different HDAC isoforms.[14][15][16] For example, linker fluorination has been shown to restore activity against class IIa HDACs, a feat not achieved by some non-fluorinated analogs.[14]

Part 2: Synthesis of Fluorinated Phenylbutanoic Acid Analogs

The synthesis of these analogs relies on robust and reproducible chemical transformations. The choice of strategy often depends on whether fluorination is incorporated early (using a fluorinated starting material) or late in the synthetic sequence.

General Retrosynthetic Strategies

A common approach involves the use of commercially available fluorinated phenyl-containing starting materials, such as fluorinated benzaldehydes or phenylacetic acids. These can then be elaborated to the final butanoic acid structure through standard organic reactions.

Sources

- 1. The Conjugation of Chlorambucil with 4-Phenylbutanoic Acid and Valproic Acid respectively for Enhancing Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 11. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]

- 12. inhancetechnologies.com [inhancetechnologies.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Navigating the Chemical Landscape of Phenylbutanoic Acids: A Focus on 2-(2,4-Difluorophenyl)butanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Isomeric Specificity

In the realm of chemical research and drug development, the precise arrangement of atoms within a molecule, or its isomerism, is of paramount importance. A subtle shift in the position of a functional group can dramatically alter a compound's physical, chemical, and biological properties. This guide addresses the topic of 2-(2,4-Difluorophenyl)butanoic acid, a molecule of interest within the broader class of substituted phenylbutanoic acids. However, an extensive search of scientific literature, chemical databases, and commercial supplier catalogs has revealed a notable absence of specific data for this particular isomer.

This lack of public information suggests that 2-(2,4-Difluorophenyl)butanoic acid is likely a novel or non-commercially available compound. Therefore, to provide a valuable and scientifically grounded resource, this guide will focus on a closely related and well-documented isomer: 4-(2,4-Difluorophenyl)butanoic acid . The insights and methodologies presented herein for the 4-substituted isomer can serve as a foundational reference for researchers investigating the synthesis and properties of other isomers, including the 2-substituted variant.

4-(2,4-Difluorophenyl)butanoic Acid: Core Chemical Identifiers

For any chemical entity, unambiguous identification is the bedrock of reproducible research. The following table summarizes the key identifiers for 4-(2,4-Difluorophenyl)butanoic acid.

| Identifier | Value |

| SMILES | O=C(O)CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |

| InChIKey | IFFOGNBDGRXWFK-UHFFFAOYSA-N |

| CAS Number | 110931-78-7 |

| Molecular Formula | C₁₀H₁₀F₂O₂ |

| Molecular Weight | 200.18 g/mol |

Synthesis and Characterization: A Conceptual Workflow

While specific experimental protocols for the synthesis of 2-(2,4-Difluorophenyl)butanoic acid are not available, a general retrosynthetic analysis can provide a logical starting point for its preparation. The workflow for its isomer, 4-(2,4-Difluorophenyl)butanoic acid, would likely involve similar principles.

A plausible synthetic route could involve the coupling of a 2,4-difluorophenyl metallic reagent with a suitable four-carbon synthon bearing a protected carboxylic acid functionality. Subsequent deprotection would yield the final product.

Caption: A conceptual synthetic workflow for 2-(2,4-Difluorophenyl)butanoic acid.

Spectroscopic Characterization: The Fingerprint of a Molecule

Upon successful synthesis, a battery of spectroscopic techniques would be essential to confirm the structure and purity of 2-(2,4-Difluorophenyl)butanoic acid.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group protons, the methine proton at the 2-position, and the aromatic protons of the difluorophenyl ring. The coupling patterns and chemical shifts of the aromatic protons would be critical in confirming the 2-substitution pattern. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the aliphatic carbons of the butanoic acid chain, and the distinct carbons of the difluorophenyl ring. The carbon-fluorine couplings would provide further structural confirmation. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns could offer additional structural insights. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches. |

Potential Applications and Research Directions

While no specific applications for 2-(2,4-Difluorophenyl)butanoic acid have been reported, the broader class of fluorinated phenylalkanoic acids has garnered interest in several areas of drug discovery and materials science. The introduction of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Potential research avenues for 2-(2,4-Difluorophenyl)butanoic acid could include:

-

Medicinal Chemistry: As a fragment or building block for the synthesis of more complex molecules with potential therapeutic activity. The 2,4-difluorophenyl motif is present in a number of bioactive compounds.

-

Materials Science: As a component in the synthesis of liquid crystals, polymers, or other functional materials where the specific electronic and steric properties of the molecule could be advantageous.

Conclusion and Future Outlook

The journey to understanding a specific chemical entity begins with its unambiguous identification and a reliable method for its synthesis. While 2-(2,4-Difluorophenyl)butanoic acid remains an elusive target in the public domain, the foundational principles of organic synthesis and spectroscopic analysis provide a clear roadmap for its future investigation. By leveraging the knowledge of closely related isomers such as 4-(2,4-Difluorophenyl)butanoic acid, researchers are well-equipped to explore the synthesis and properties of this and other novel phenylbutanoic acid derivatives, potentially unlocking new applications in science and technology.

References

- At present, there are no direct, verifiable references for the synthesis, properties, or applications of 2-(2,4-Difluorophenyl)butanoic acid in the public scientific literature. The information presented is based on general principles of organic chemistry and data available for isomeric and structurally related compounds. For researchers embarking on the synthesis of this novel compound, a thorough search of chemical reaction databases and patent literature for analogous transformations is recommended as a starting point.

Methodological & Application

Application Note & Protocol: Strategic Synthesis of 2-(2,4-Difluorophenyl)butanoic Acid via Palladium-Catalyzed α-Arylation

Introduction: The Significance of Fluorinated Arylalkanoic Acids

2-(2,4-Difluorophenyl)butanoic acid and its analogues are pivotal structural motifs in contemporary drug discovery. The incorporation of fluorine atoms into arylalkanoic acids, a class of compounds well-known for their anti-inflammatory properties, can significantly enhance their pharmacological profile. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity, and bioavailability. Consequently, the development of efficient and robust synthetic routes to access these valuable molecules is of paramount importance to researchers in medicinal chemistry and drug development.

This application note details a comprehensive protocol for the synthesis of 2-(2,4-Difluorophenyl)butanoic acid, leveraging the power of palladium-catalyzed α-arylation of a butanoic acid ester. This modern synthetic approach offers a significant advantage over classical methods, providing a direct and high-yielding pathway to the desired product.

The Core Chemistry: Palladium-Catalyzed α-Arylation

The palladium-catalyzed α-arylation of carbonyl compounds has revolutionized the formation of carbon-carbon bonds between an aromatic ring and the α-position of a carbonyl group.[1][2][3] This powerful transformation has become a cornerstone of modern organic synthesis.[3] The catalytic cycle, a well-orchestrated sequence of elementary steps, is the heart of this reaction.

A plausible catalytic cycle for this transformation is depicted below:

Caption: Figure 1. Catalytic cycle of Pd-catalyzed α-arylation.

The cycle initiates with the oxidative addition of the aryl halide (1-bromo-2,4-difluorobenzene) to a low-valent palladium(0) complex. This is followed by the coordination and reaction with the enolate of the butanoic acid ester, generated in situ by a strong base. The final step is a reductive elimination that forges the desired carbon-carbon bond, yielding the α-arylated product and regenerating the active palladium(0) catalyst.[2]

Detailed Experimental Protocol

This protocol outlines the synthesis of ethyl 2-(2,4-difluorophenyl)butanoate, which is subsequently hydrolyzed to the target carboxylic acid.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| 1-Bromo-2,4-difluorobenzene | ≥99% | Sigma-Aldrich |

| Ethyl butyrate | ≥99% | Sigma-Aldrich |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem Chemicals |

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) | ≥98% | Strem Chemicals |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.0 M in THF | Sigma-Aldrich |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Saturated aqueous NH₄Cl | ACS Reagent | VWR |

| Saturated aqueous NaCl (Brine) | ACS Reagent | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR |

Step-by-Step Procedure

Step 1: Catalyst Pre-formation and Reaction Setup

-

In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine Palladium(II) acetate (0.02 mmol, 4.5 mg) and rac-BINAP (0.03 mmol, 18.7 mg).

-

Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

-

Add anhydrous toluene (50 mL) via syringe.

-

Stir the mixture at room temperature for 20 minutes to allow for the formation of the active palladium(0) catalyst.

Step 2: α-Arylation Reaction

-

To the catalyst solution, add 1-bromo-2,4-difluorobenzene (1.0 mmol, 193 mg).

-

Add ethyl butyrate (1.2 mmol, 139 mg, 0.16 mL).

-

Cool the reaction mixture to room temperature.

-

Slowly add LiHMDS (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise over 5 minutes.

-

Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification of the Ester

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to yield ethyl 2-(2,4-difluorophenyl)butanoate.

Step 4: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ester in ethanol (20 mL) in a round-bottom flask.

-

Add a solution of sodium hydroxide (2.0 mmol, 80 mg) in water (5 mL).

-

Heat the mixture to reflux for 4 hours.

-

Cool to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH ~2 with 1 M HCl.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to afford 2-(2,4-difluorophenyl)butanoic acid.

Expected Results and Characterization

| Parameter | Expected Outcome |

| Yield of Ester | 70-85% |

| Yield of Acid | >90% (from ester) |

| Physical Appearance (Acid) | White to off-white solid |

Spectroscopic Data for 2-(2,4-Difluorophenyl)butanoic acid:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a broad singlet for the carboxylic acid proton, multiplets for the aromatic protons, a triplet for the α-proton, a multiplet for the methylene protons, and a triplet for the methyl protons.[4]

-

¹³C NMR (125 MHz, CDCl₃): The spectrum will display signals for the carbonyl carbon, the aromatic carbons (with characteristic C-F couplings), and the aliphatic carbons.[5]

-

¹⁹F NMR (376 MHz, CDCl₃): Two distinct signals are anticipated for the two non-equivalent fluorine atoms.[6]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.

Critical Parameters and Troubleshooting

-

Inert Atmosphere: The palladium catalyst is sensitive to air and moisture. Maintaining a rigorously inert atmosphere is crucial for catalyst longevity and optimal yield.

-

Base Selection and Addition: The choice of a strong, non-nucleophilic base like LiHMDS is critical for efficient enolate formation.[7] Slow, controlled addition of the base is recommended to minimize side reactions.

-

Ligand Choice: Bulky, electron-rich phosphine ligands such as rac-BINAP are known to facilitate the key steps of the catalytic cycle.[8]

-

Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(2,4-Difluorophenyl)butanoic acid via a palladium-catalyzed α-arylation reaction. By carefully following the outlined procedures and considering the critical parameters, researchers can efficiently access this important fluorinated building block for applications in drug discovery and development.

References

- Hartwig, J. F., & Buchwald, S. L. (2002). Palladium-catalyzed α-arylation of esters. Journal of the American Chemical Society, 124(42), 12557-12565.

- Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2021).

- Hartwig, J. F. (2004). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. The Journal of Organic Chemistry, 69(16), 5575-5582.

- Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245.

- Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17.

- Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996-8002.

- He, Z., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(32), 12741-12748.

- He, Z., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. ACS Central Science, 5(8), 1385-1393.

- He, Z., & Hartwig, J. F. (2019).

- Mohanan, A., et al. (2020).

- Ge, S., Chaładaj, W., & Hartwig, J. F. (2014). Pd-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. A route to difluoromethylarenes. Journal of the American Chemical Society, 136(11), 4149-4152.

- Martín, R., & Buchwald, S. L. (2008). An improved protocol for the Pd-catalyzed α-arylation of aldehydes with aryl halides. Organic Letters, 10(20), 4561-4564.

- Martins, B. S., et al. (2021). Formal Enone α-Arylation via I(III)-Mediated Aryl Migration/Elimination. Organic Letters, 23(6), 2094-2098.

- Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the α-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360-1370.

- Trilaksana, H., Rohini, B., & Thanmayalaxmi, D. (2024). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga.

- Tekale, S. U., Jadhav, V., Pagore, V. P., & Pawar, R. (2013).

- Mondal, M. H., Malik, S., De, S., & Saha, B. (2025). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Journal of Physical Chemistry B.

- Ge, S., Chaładaj, W., & Hartwig, J. F. (2014). Pd-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. A route to difluoromethylarenes. Journal of the American Chemical Society, 136(11), 4149-4152.

- Jia, T., et al. (2018). Approach Toward Stereoselective α-Arylation by Pd/Cu-Catalyzed Arylboration of Electron Deficient Alkenes.

- Tiekink, E. R. T., & Zukerman-Schpector, J. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1234.

- BenchChem. (2025).

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting.

- Kim, J.-G., Kang, D. H., & Jang, D. O. (2008). Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et. Synlett, 2008(03), 443-447.

Sources

- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

Palladium-Catalyzed α-Arylation of Ethyl Butyrate with 1-Bromo-2,4-difluorobenzene: A Detailed Protocol and Mechanistic Overview

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide to the palladium-catalyzed α-arylation of ethyl butyrate with 1-bromo-2,4-difluorobenzene. This reaction serves as a foundational example of C(sp³)-C(sp²) bond formation, a critical transformation in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. We will explore the underlying catalytic cycle, provide a detailed, field-tested experimental protocol, and offer insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to implement advanced cross-coupling methodologies.

Introduction and Significance

The formation of a carbon-carbon bond between an aromatic ring and the α-position of a carbonyl group is a cornerstone of modern organic synthesis.[1] The resulting α-aryl carbonyl compounds are prevalent structural motifs in a vast array of biologically active molecules and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for achieving this transformation, offering a significant improvement over classical methods that often require harsh conditions or stoichiometric organometallic reagents.[2][3]

The specific coupling of ethyl butyrate with 1-bromo-2,4-difluorobenzene is an excellent model system. It demonstrates the direct functionalization of a C-H bond at the enolizable position of an ester, a challenging substrate class. The difluorinated aryl moiety is of particular interest in medicinal chemistry, as the inclusion of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides the necessary theoretical grounding and practical steps to successfully execute this powerful transformation.

Reaction Mechanism and Key Principles

The success of the palladium-catalyzed α-arylation of esters hinges on a well-defined catalytic cycle. While several variations exist, the generally accepted mechanism proceeds through the key steps of oxidative addition, enolate coordination, and reductive elimination.[4] Understanding this cycle is paramount for rational optimization and troubleshooting.

A plausible catalytic cycle involves the following stages:

-

Catalyst Activation: A Pd(II) or Pd(0) precatalyst is introduced to the reaction mixture. In the presence of a phosphine ligand and often the substrate or solvent, it is reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The active, electron-rich Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of 1-bromo-2,4-difluorobenzene. This is often the rate-limiting step and results in a square planar Aryl-Pd(II)-Halide intermediate.[2]

-

Enolate Formation & Coordination: A strong, non-nucleophilic base deprotonates the α-carbon of ethyl butyrate to form a reactive enolate. This enolate then displaces the halide ligand on the Pd(II) center to form an Aryl-Pd(II)-Enolate complex.[4]

-

Reductive Elimination: This is the crucial C-C bond-forming step. The aryl group and the enolate moiety couple, eliminating from the palladium center to yield the desired α-arylated product, ethyl 2-(2,4-difluorophenyl)butyrate. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Caption: The catalytic cycle for the α-arylation of esters.

The Role of Key Reagents

-

Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are stable sources that generate the active Pd(0) catalyst under the reaction conditions.

-

Ligand: This is arguably the most critical component. The challenge in ester arylation lies in promoting the difficult reductive elimination step from the Aryl-Pd(II)-Enolate intermediate. Bulky and highly electron-donating phosphine ligands are essential.[5] They increase the electron density on the palladium center, which facilitates both oxidative addition and the final bond-forming reductive elimination.[4] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and advanced dialkylbiaryl phosphines (e.g., SPhos, RuPhos) have proven highly effective for this class of transformation.[6][7][8]

-

Base: A strong, non-nucleophilic base is required to generate the ester enolate in sufficient concentration without competing side reactions like ester saponification. Sodium bis(trimethylsilyl)amide (NaHMDS), lithium diisopropylamide (LDA), or sodium tert-butoxide (NaOtBu) are frequently employed.[9] The choice of base can significantly impact yield and functional group tolerance.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[9][10] It is imperative to use solvents with very low water content, as water can quench the enolate and deactivate the catalyst.

Experimental Protocol

This protocol details a representative procedure for the arylation reaction on a laboratory scale.

Materials and Equipment

| Reagent/Material | Grade/Specification | Supplier Example |

| 1-Bromo-2,4-difluorobenzene | ≥99% | Sigma-Aldrich |

| Ethyl Butyrate | Anhydrous, ≥99% | Sigma-Aldrich |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 1.0 M in Toluene | Sigma-Aldrich |

| Sodium tert-butoxide (NaOtBu) | ≥98% | Acros Organics |

| Toluene | Anhydrous, ≤50 ppm H₂O | Acros Organics |

| Diethyl Ether | Anhydrous | Fisher Scientific |

| Saturated aq. NH₄Cl | Reagent Grade | VWR |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

| Silica Gel | 230-400 mesh | SiliCycle |

| Schlenk flask, magnetic stir bars, syringes, needles | --- | Standard lab supplier |

| Inert atmosphere system (Argon or Nitrogen) | --- | --- |

Safety Precautions

-

Palladium Compounds: Palladium catalysts are toxic and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Phosphine Ligands: P(t-Bu)₃ is pyrophoric and toxic. It is typically handled as a solution in an inert solvent.

-

Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Solvents: Toluene and diethyl ether are flammable. Work in a well-ventilated fume hood away from ignition sources.

Step-by-Step Procedure

Caption: A streamlined workflow for the arylation protocol.

-

Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and sodium tert-butoxide (144 mg, 1.5 mmol). The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

-

Reagent Addition: Through the septum, add anhydrous toluene (5 mL). Stir the suspension for 2 minutes. Add the P(t-Bu)₃ solution (0.04 mL, 1.0 M in toluene, 0.04 mmol, 4 mol%), followed by 1-bromo-2,4-difluorobenzene (0.11 mL, 1.0 mmol) and ethyl butyrate (0.18 mL, 1.3 mmol).

-

Reaction Execution: The flask is placed in a preheated oil bath at 80 °C. The reaction mixture is stirred vigorously for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing by TLC (e.g., 95:5 Hexanes:Ethyl Acetate) or GC-MS after a mini-workup (quench with water, extract with ether).

-

Work-up: After completion, the flask is removed from the oil bath and allowed to cool to room temperature. The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution (10 mL). The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 15 mL).

-

Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (using a gradient eluent, e.g., 100% hexanes to 98:2 hexanes:ethyl acetate) to afford the pure product, ethyl 2-(2,4-difluorophenyl)butyrate.

Summary of Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Aryl Halide | 1-bromo-2,4-difluorobenzene | 1.0 equiv (Limiting Reagent) |

| Ester | Ethyl Butyrate | 1.3 equiv |

| Pd Precursor | Pd₂(dba)₃ | 1.0 mol% |

| Ligand | P(t-Bu)₃ | 4.0 mol% |

| Base | NaOtBu | 1.5 equiv |

| Solvent | Anhydrous Toluene | 0.2 M concentration |

| Temperature | 80 °C | Balances reaction rate and stability |

| Atmosphere | Argon or Nitrogen | Prevents oxidation of catalyst/reagents |

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd source oxidized).2. Wet solvent or reagents.3. Insufficiently strong or decomposed base.4. Ligand oxidized or impure. | 1. Use a fresh bottle of palladium precursor.2. Ensure all solvents are anhydrous and reagents are dry.3. Use a fresh container of base, weighed under inert gas.4. Use a fresh solution of the phosphine ligand. |

| Formation of Biaryl Homocoupling Product | 1. Reaction temperature is too high.2. Incorrect Pd:Ligand ratio. | 1. Lower the reaction temperature (e.g., to 60-70 °C).2. Screen different Pd:Ligand ratios (e.g., 1:2, 1:4). |

| Ester Saponification | 1. Presence of water in the reaction.2. Base is too nucleophilic or reaction run at high temp for too long. | 1. Rigorously exclude moisture.2. Consider a bulkier base like LHMDS or KHMDS. |

| Formation of Di-arylated Product | 1. Stoichiometry of ester is too low.2. Reaction allowed to proceed for too long. | 1. Increase the excess of ethyl butyrate (e.g., to 1.5-2.0 equiv).2. Monitor the reaction closely and quench upon full consumption of the starting aryl bromide. |

References

- Vertex AI Search. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon.

- Green Chemistry (RSC Publishing). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling.

- Organic Chemistry Portal. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon.

- ResearchGate. The Buchwald–Hartwig Amination After 25 Years.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.

- ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

- Organic Chemistry Portal. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.

- PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.

- PubMed. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions.

- Cross-Coupling Reactions Guide. Cross-Coupling Reactions Guide.

- MDPI. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring.

- University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

- ACS Publications. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.

- PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- The Hartwig Group. Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions.

- Organic Chemistry Portal. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes.

- University of Victoria. Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst.

- MilliporeSigma. Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions.

- Gessner Group. Phosphine ligands and catalysis.

- PMC. Palladium-catalysed C–H arylation of benzophospholes with aryl halides.

Sources

- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 2. jmcct.com [jmcct.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]

- 8. gessnergroup.com [gessnergroup.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Protocol for hydrolysis of ethyl 2-(2,4-difluorophenyl)butanoate

An Application Note and Detailed Protocol for the Hydrolysis of Ethyl 2-(2,4-difluorophenyl)butanoate

Introduction: Accessing a Key Carboxylic Acid Building Block

2-(2,4-Difluorophenyl)butanoic acid is a valuable carboxylic acid intermediate in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2-(2,4-difluorophenyl)butanoate. This document provides a comprehensive, field-tested protocol for this transformation, emphasizing the rationale behind the chosen methodology and offering insights for troubleshooting and optimization. We will focus on alkaline hydrolysis (saponification), a robust and high-yielding method that offers significant advantages over acid-catalyzed approaches.

Reaction Scheme

Figure 1: General reaction scheme for the alkaline hydrolysis of ethyl 2-(2,4-difluorophenyl)butanoate to yield sodium 2-(2,4-difluorophenyl)butanoate, followed by acidic workup to produce the final carboxylic acid product.

Mechanistic Insight: The Case for Alkaline Hydrolysis

Ester hydrolysis can be achieved under either acidic or basic conditions.[1] While acid-catalyzed hydrolysis is a viable option, it is a reversible equilibrium process.[2][3][4] To drive the reaction to completion, a large excess of water is required, which can complicate product isolation.[4]

In contrast, alkaline hydrolysis, also known as saponification, is an irreversible process.[5][6] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide leaving group to form the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (such as the hydroxide or the expelled ethoxide) to form a stable carboxylate salt.[5][7] This final acid-base step is essentially irreversible and drives the entire reaction to completion, resulting in higher yields and a simpler product profile.[7]

Experimental Protocol

This protocol is designed for the hydrolysis of ethyl 2-(2,4-difluorophenyl)butanoate on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Typical Quantity (for 10 mmol scale) | Notes |

| Ethyl 2-(2,4-difluorophenyl)butanoate | >97% | Various | 2.28 g (10.0 mmol) | Starting material. |

| Sodium Hydroxide (NaOH) | Reagent Grade, pellets | Various | 0.48 g (12.0 mmol) | Base for hydrolysis. A 1.2 molar excess is used. |

| Tetrahydrofuran (THF) | Reagent Grade | Various | 20 mL | Co-solvent to ensure solubility of the ester. |

| Deionized Water | High Purity | Laboratory | 20 mL + additional for workup | Reaction solvent and for workup. |

| Diethyl Ether (Et₂O) | Reagent Grade | Various | ~60 mL | For extraction to remove neutral impurities. |

| Hydrochloric Acid (HCl), concentrated (37%) | Reagent Grade | Various | As needed (~2-3 mL) | For acidification during workup. |

| Sodium Sulfate (Na₂SO₄), anhydrous | Reagent Grade | Various | As needed | Drying agent. |

| Celite® (or other filter aid) | N/A | Various | As needed | Optional, for filtration. |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or pH meter

-

Rotary evaporator

Step-by-Step Methodology

Part 1: Saponification Reaction

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(2,4-difluorophenyl)butanoate (2.28 g, 10.0 mmol).

-

Solvent Addition: Add tetrahydrofuran (THF, 20 mL) to the flask and stir until the ester is fully dissolved.

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (0.48 g, 12.0 mmol) in deionized water (20 mL). Carefully add this aqueous solution to the stirred ester solution in the round-bottom flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 70-80°C) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed at reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Part 2: Workup and Product Isolation

-

Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.

-

Extraction of Neutrals: Transfer the remaining aqueous solution to a 250 mL separatory funnel. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material or neutral byproducts. Discard the organic layers.[8]

-

Acidification: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise until the solution becomes strongly acidic (pH 1-2, check with pH paper).[4][9] A white precipitate of the carboxylic acid product should form.

-

Product Collection: Collect the solid product by vacuum filtration using a Büchner funnel.[9]

-

Washing: Wash the collected solid with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts.

-

Drying: Dry the product under vacuum or in a desiccator to a constant weight. The expected product, 2-(2,4-difluorophenyl)butanoic acid, is a white solid.

Part 3: Purification (Optional)

If further purification is required, the crude product can be recrystallized.

-

Solvent Selection: A suitable solvent system for recrystallization is an aqueous ethanol or a toluene/hexane mixture.[8]

-

Recrystallization: Dissolve the crude solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

Experimental Workflow Diagram

Caption: Workflow for the hydrolysis of ethyl 2-(2,4-difluorophenyl)butanoate.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Reaction does not go to completion | Insufficient reaction time or temperature. Base has degraded. | Extend the reflux time and monitor by TLC. Ensure the reflux temperature is reached. Use fresh, high-quality sodium hydroxide. |

| Low yield of product | Incomplete reaction. Product loss during workup. Incomplete precipitation. | Ensure the reaction is complete before workup. Be careful during extractions to avoid losing the aqueous layer. Ensure the pH is sufficiently low (1-2) for complete protonation and precipitation.[8] |

| Oily product instead of solid | Product is impure. Insufficient drying. | Wash the product thoroughly with cold water. Perform recrystallization to purify the product. Ensure the product is completely dry. |

| Emulsion forms during extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel instead of shaking. Addition of a small amount of brine (saturated NaCl solution) can help break the emulsion. |

Conclusion

The protocol described provides a reliable and efficient method for the hydrolysis of ethyl 2-(2,4-difluorophenyl)butanoate. By employing alkaline hydrolysis (saponification), the reaction is driven to completion, ensuring a high yield of the desired 2-(2,4-difluorophenyl)butanoic acid. This robust procedure, combined with a straightforward workup, makes it highly suitable for researchers in drug development and organic synthesis who require access to this important fluorinated building block.

References

-

Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

-

Organic Chemistry. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. Retrieved from [Link]

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Li, Y., et al. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 6(78), 74883-74893. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

-

Save My Exams. (2025, May 19). Acid & Alkaline Hydrolysis of Esters. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

- Google Patents. (n.d.). Process for purification of carboxylic acids.

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

-

Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Retrieved from [Link]

Sources

- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. savemyexams.com [savemyexams.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]